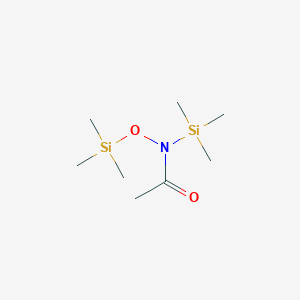
N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide: is a chemical compound often used in organic synthesis. It is known for its role as a silylating agent, which helps in the protection of functional groups during chemical reactions. This compound is particularly useful in the field of analytical chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide typically involves the reaction of acetamide with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, although it is more commonly involved in substitution reactions.
Reduction: Reduction reactions are less common for this compound.
Substitution: N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide is primarily used in substitution reactions where it acts as a silylating agent.
Common Reagents and Conditions:
Reagents: Trimethylsilyl chloride, pyridine, acetamide.
Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
Major Products Formed: The major products formed from reactions involving this compound are typically silylated derivatives of the starting materials.
Scientific Research Applications
Chemistry:
- Used as a silylating agent in organic synthesis to protect functional groups.
- Helps in the preparation of silyl ethers and other silylated compounds.
Biology:
- Can be used in the modification of biomolecules for analytical purposes.
Medicine:
- Potential applications in drug synthesis and development.
Industry:
- Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide exerts its effects involves the transfer of the trimethylsilyl group to a nucleophilic site on the substrate. This process typically occurs through a substitution reaction, where the silyl group replaces a hydrogen atom or another functional group on the substrate.
Comparison with Similar Compounds
Trimethylsilyl chloride: Another silylating agent used in organic synthesis.
N,O-Bis(trimethylsilyl)acetamide: A similar compound with two silyl groups attached to the acetamide moiety.
Uniqueness: N-(Trimethylsilyl)-N-((trimethylsilyl)oxy)acetamide is unique in its ability to act as both a silylating agent and a protecting group for functional groups in organic synthesis. Its dual functionality makes it a valuable tool in various chemical reactions.
Properties
CAS No. |
67723-41-5 |
|---|---|
Molecular Formula |
C8H21NO2Si2 |
Molecular Weight |
219.43 g/mol |
IUPAC Name |
N-trimethylsilyl-N-trimethylsilyloxyacetamide |
InChI |
InChI=1S/C8H21NO2Si2/c1-8(10)9(12(2,3)4)11-13(5,6)7/h1-7H3 |
InChI Key |
JUEGODSHPQWNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11885749.png)


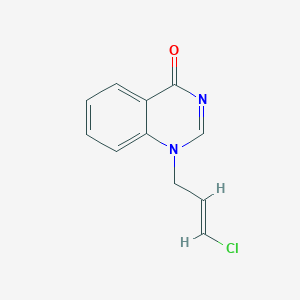
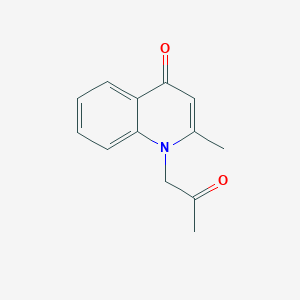
![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)
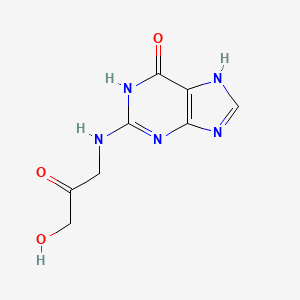
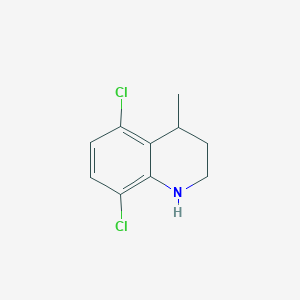
![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)
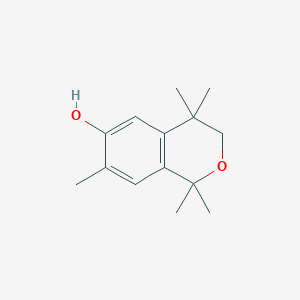
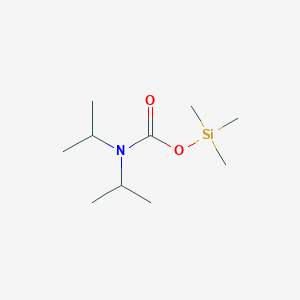
![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)


